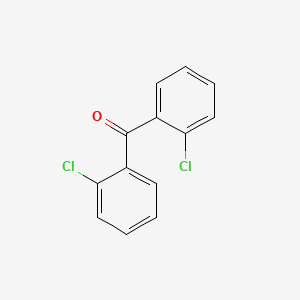

2,2'-Dichlorobenzophenone

描述

Structure

3D Structure

属性

IUPAC Name |

bis(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDRZHJTTDSOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074306 | |

| Record name | 2,2'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5293-97-0 | |

| Record name | Methanone, bis(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dichlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-chlorophenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANONE, BIS(2-CHLOROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y7F5U8ANT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dichlorobenzophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Dichlorobenzophenone, a halogenated aromatic ketone of significant interest in chemical synthesis and pharmaceutical development. This document details its chemical and physical properties, outlines established synthesis and analytical methodologies, and explores its applications and toxicological profile.

Core Chemical Identity and Properties

This compound, with the CAS number 5293-97-0 , is a chlorinated derivative of benzophenone.[1] Its chemical structure features two chlorine atoms positioned on the ortho positions of the two phenyl rings. This substitution pattern significantly influences its chemical reactivity and physical characteristics.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 5293-97-0 | [1] |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.10 g/mol | [1] |

| IUPAC Name | bis(2-chlorophenyl)methanone | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 48.0-54.0 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as hot acetone. |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary methods are Friedel-Crafts acylation and Ullmann condensation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a widely used method for the synthesis of aryl ketones. In the context of this compound, this would typically involve the reaction of 2-chlorobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride and a solvent (e.g., nitrobenzene).

-

Addition of Reactants: A solution of 2-chlorobenzoyl chloride in the solvent is added dropwise to the stirred suspension at a controlled temperature. Subsequently, chlorobenzene is added.

-

Reaction: The reaction mixture is heated to the desired temperature (typically reflux) and maintained for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed with a dilute acid, a sodium bicarbonate solution, and brine.

-

Purification: The organic solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Note: The substitution pattern of the final product in Friedel-Crafts reactions can be influenced by the directing effects of the substituents on the aromatic rings.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed for the synthesis of diaryl ethers, thioethers, and in some cases, biaryls. A variation of this reaction can be adapted for the synthesis of diaryl ketones. This would involve the coupling of two molecules of an aryl halide in the presence of a copper catalyst and a carbonyl source.[3][4]

-

Reaction Setup: A reaction vessel is charged with 2-chlorophenyl halide, a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide). A source of the carbonyl group is also included.

-

Reaction: The mixture is heated to a high temperature (often exceeding 150 °C) under an inert atmosphere (e.g., nitrogen or argon) for an extended period.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Analytical Methodologies

The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Note: The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of chlorine and phenyl groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water.[5][6] For example, a mobile phase of methanol-water (75:25) can be used.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Applications in Research and Drug Development

Dichlorobenzophenone derivatives are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[7] Their halogenated phenyl rings provide reactive sites for further chemical modifications, such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the ketone group.

Pharmaceutical Intermediate

This compound can serve as a precursor in the synthesis of more complex molecules with potential biological activity. The chlorine atoms can be displaced by various nucleophiles to introduce different functional groups, and the ketone can be modified to create chiral centers or other functionalities.

Toxicological Profile and Metabolism

The toxicological properties of this compound are not extensively documented in publicly available literature. However, information on related compounds such as benzophenone and other chlorinated aromatic compounds can provide some insights into its potential metabolic pathways and toxicity.

GHS Hazard Classification

According to aggregated GHS information, this compound is classified as follows:

-

Skin Irritation: Category 2 (Causes skin irritation).[1]

-

Eye Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation).[1]

Predicted Metabolic Pathways

Based on the metabolism of benzophenone and chlorophenols, the metabolism of this compound in biological systems is anticipated to proceed through two main phases:

-

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions. The ketone group of this compound can be reduced to a secondary alcohol. Hydroxylation of the aromatic rings is also a possibility, catalyzed by cytochrome P450 enzymes.

-

Phase II Metabolism: The metabolites from Phase I, particularly hydroxylated derivatives, can undergo conjugation reactions with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion from the body.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound via Friedel-Crafts acylation.

Caption: General workflow for the synthesis of this compound.

Predicted Metabolic Pathway

The following diagram illustrates a predicted metabolic pathway for this compound based on the metabolism of related compounds.

Caption: Predicted metabolic pathway of this compound.

Analytical Workflow

This diagram outlines a typical workflow for the analysis of a this compound sample.

Caption: General analytical workflow for this compound.

References

- 1. This compound | C13H8Cl2O | CID 347097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. helixchrom.com [helixchrom.com]

- 6. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

2,2'-Dichlorobenzophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,2'-dichlorobenzophenone, along with generalized experimental protocols for its synthesis and analysis, and a summary of its environmental fate.

Core Properties of this compound

This compound is an organic compound and a derivative of benzophenone. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.10 g/mol | [1] |

| IUPAC Name | bis(2-chlorophenyl)methanone | [1] |

| CAS Number | 5293-97-0 | [1] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of dichlorobenzophenones is the Friedel-Crafts acylation. This reaction typically involves the acylation of a chlorinated benzene derivative with a benzoyl chloride in the presence of a Lewis acid catalyst.

General Protocol Outline:

-

Reactant Preparation: A solution of 2-chlorobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is slowly added to the cooled reactant solution.

-

Reaction: 2-chlorobenzene is added dropwise to the mixture. The reaction is then heated to reflux and maintained for several hours.

-

Quenching: After the reaction is complete, the mixture is cooled and quenched by carefully pouring it over crushed ice and hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, washed with a sodium bicarbonate solution and water, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

General Protocol Outline:

-

Sample Preparation: A sample containing this compound is dissolved in a suitable organic solvent, such as hexane or dichloromethane. An internal standard may be added for quantitative analysis.

-

Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms or equivalent). The column temperature is programmed to increase over time to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify this compound by comparing it to a spectral library. The retention time from the chromatogram further aids in identification.

Environmental Fate: Photochemical Degradation

Dichlorobenzophenones are subject to photochemical degradation in the environment, a process initiated by the absorption of ultraviolet (UV) radiation. This process is a key factor in their environmental persistence.

Caption: Logical workflow of the photochemical degradation of this compound.

References

Spectroscopic Profile of 2,2'-Dichlorobenzophenone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dichlorobenzophenone, a key intermediate in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and concise format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental ¹H and ¹³C NMR data in publicly accessible databases, a comprehensive analysis is not currently possible. It is recommended that researchers acquire this data experimentally for detailed structural elucidation.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The data presented in Table 1 is sourced from publicly available spectra.

Table 1: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak-Medium | C-H stretch (Aromatic) |

| ~1670 | Strong | C=O stretch (Ketone) |

| ~1580 | Medium | C=C stretch (Aromatic) |

| ~1450 | Medium | C=C stretch (Aromatic) |

| ~1280 | Medium | C-C stretch (Aromatic) |

| ~750 | Strong | C-Cl stretch / C-H bend (Aromatic) |

Note: The exact positions and intensities of IR peaks can vary slightly depending on the sampling method and instrument.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The most prominent peaks are summarized in Table 2. The molecular ion peak is expected at m/z 250, corresponding to the molecular weight of the compound with the most common isotopes of chlorine (³⁵Cl).

Table 2: Key Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 250 | Moderate | [M]⁺ (Molecular Ion) |

| 215 | Moderate | [M-Cl]⁺ |

| 139 | High | [C₇H₄OCl]⁺ (Chlorobenzoyl cation) |

| 141 | High | [C₇H₄O³⁷Cl]⁺ (Chlorobenzoyl cation with ³⁷Cl) |

| 111 | Moderate | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this guide. These protocols are based on standard laboratory practices for the analysis of aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Introduction:

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.

2. Ionization and Analysis:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Source Temperature: 200-250 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility of 2,2'-Dichlorobenzophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Dichlorobenzophenone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the principles governing its solubility based on its chemical structure, qualitative solubility expectations in various common organic solvents, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers, enabling them to select appropriate solvents for synthesis, purification, and formulation, and to conduct their own precise solubility measurements.

Introduction to this compound

This compound is an aromatic ketone characterized by a central carbonyl group bonded to two phenyl rings, each substituted with a chlorine atom at the ortho position. Its chemical structure is a key determinant of its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility profile is crucial for a wide range of applications, including its use as a synthetic intermediate in the pharmaceutical and chemical industries.

Chemical Structure:

-

IUPAC Name: bis(2-chlorophenyl)methanone

-

CAS Number: 5293-97-0[1]

-

Molecular Formula: C₁₃H₈Cl₂O[1]

-

Molecular Weight: 251.11 g/mol [1]

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 48.0-54.0 °C[2]

Principles of Solubility and Qualitative Assessment

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The key structural features of this compound that influence its solubility are:

-

Two Phenyl Rings: These large, non-polar aromatic rings contribute significantly to the molecule's hydrophobic character.

-

Carbonyl Group (C=O): The ketone group introduces polarity to the molecule, allowing for dipole-dipole interactions.

-

Two Chlorine Atoms: The chlorine atoms at the ortho positions increase the molecular weight and introduce polar C-Cl bonds. However, their symmetric placement can influence the overall molecular dipole moment.

Overall, this compound is a predominantly non-polar molecule with some capacity for polar interactions. Therefore, it is expected to have low solubility in highly polar solvents like water and higher solubility in non-polar and moderately polar organic solvents.

Expected Solubility Trends:

-

High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) are expected to be excellent solvents due to favorable van der Waals interactions and, in the case of chlorinated solvents, dipole-dipole interactions.

-

Moderate Solubility: Ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers (e.g., diethyl ether) are likely to be effective solvents, offering a balance of polar and non-polar characteristics that can interact with both the carbonyl group and the phenyl rings.

-

Low to Insoluble: Alcohols (e.g., methanol, ethanol) may show some solubility, but the non-polar bulk of the molecule will limit extensive dissolution. Aliphatic hydrocarbons (e.g., hexane, cyclohexane) will likely be poorer solvents compared to aromatic hydrocarbons due to the lack of favorable pi-pi stacking interactions. It is expected to be virtually insoluble in water.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents is not widely available in peer-reviewed literature or chemical databases. The following table provides qualitative solubility information for a closely related isomer, 2,4-Dichlorobenzophenone, which can serve as a useful, albeit approximate, guide for solvent selection.

Table 1: Qualitative Solubility of 2,4-Dichlorobenzophenone

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[3] |

| Methanol | Very Slightly Soluble[3] |

Note: This data is for 2,4-Dichlorobenzophenone and should be used as an estimation for this compound with caution. Researchers are strongly encouraged to determine the quantitative solubility in their specific solvent systems using the experimental protocols outlined in the following section.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, several established experimental methods can be employed. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask Method)

This is a traditional and reliable method for determining thermodynamic solubility.

Principle: A saturated solution is prepared by equilibrating an excess amount of the solute in the solvent. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.45 µm) may be necessary.

-

Evaporation: Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of container with dried solute) - (Mass of empty container)] / (Volume of supernatant collected in mL) * 100

Diagram of the Gravimetric Method Workflow:

Caption: Workflow for determining solubility using the gravimetric method.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and requires a smaller amount of the compound. It is particularly useful for determining the solubility of poorly soluble compounds.

Principle: A saturated solution is prepared and then diluted. The concentration of the solute in the diluted solution is determined by HPLC with UV detection, by comparing the peak area to a calibration curve generated from standards of known concentrations.

Detailed Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1 and 2).

-

Phase Separation and Dilution: After equilibration, filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (mobile phase or a miscible solvent) to a concentration within the linear range of the HPLC calibration curve.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

-

HPLC Analysis: Inject the diluted sample and the standard solutions into the HPLC system.

-

Calibration Curve: Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying the concentration of the diluted sample by the dilution factor.

Diagram of the HPLC Method Workflow:

Caption: Workflow for determining solubility using the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR offers a rapid and accurate method for solubility determination without the need for separation of the solid and liquid phases.[4][5]

Principle: A saturated solution is prepared in a deuterated solvent (or a mixture containing a deuterated solvent for locking). The concentration of the dissolved solute is determined by comparing the integral of a characteristic solute peak to the integral of a known concentration of an internal standard.

Detailed Methodology:

-

Sample Preparation: Add an excess of this compound to a known volume of the deuterated organic solvent in an NMR tube. Add a known amount of a suitable internal standard that is soluble in the solvent and has a resonance peak that does not overlap with the solute's peaks.

-

Equilibration: Agitate the NMR tube at a constant temperature until equilibrium is reached.

-

NMR Analysis: Acquire a quantitative ¹H NMR spectrum of the sample. Ensure that the relaxation delay is sufficient for full relaxation of all relevant protons.

-

Calculation: The concentration of the dissolved this compound can be calculated using the following relationship:

Concentration_solute = (Integral_solute / N_protons_solute) * (N_protons_standard / Integral_standard) * Concentration_standard

Where:

-

Integral_solute is the integral of a well-resolved peak of the solute.

-

N_protons_solute is the number of protons giving rise to that peak.

-

Integral_standard is the integral of a peak of the internal standard.

-

N_protons_standard is the number of protons giving rise to the standard's peak.

-

Concentration_standard is the known concentration of the internal standard.

-

Diagram of the NMR Method Workflow:

Caption: Workflow for determining solubility using the NMR method.

Conclusion

References

- 1. This compound | C13H8Cl2O | CID 347097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. usbio.net [usbio.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,2'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2'-Dichlorobenzophenone (CAS No. 5293-97-0). It is a key chemical intermediate in various synthetic processes. This document collates essential data, including physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. The information is presented to support research and development activities requiring this compound.

Introduction

This compound is a chlorinated aromatic ketone. Its structure features a central carbonyl group bonded to two phenyl rings, each substituted with a chlorine atom at the ortho position. This substitution pattern imparts specific reactivity and physical properties, making it a valuable precursor in the synthesis of more complex molecules in the pharmaceutical and chemical industries. While direct biological applications of this compound are not extensively documented, its role as a synthetic building block is of significant interest to the scientific community.

Physicochemical Properties

The core physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| IUPAC Name | bis(2-chlorophenyl)methanone | [1][2] |

| Synonyms | Methanone, bis(2-chlorophenyl)- | [1][2] |

| CAS Number | 5293-97-0 | [1][2] |

| Molecular Formula | C₁₃H₈Cl₂O | [1][2] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | White to off-white crystals or crystalline powder | [2] |

| Melting Point | 48.0 - 54.0 °C | [2] |

| Boiling Point | Data not readily available | |

| Solubility | Expected to be soluble in organic solvents like chloroform and methanol, and poorly soluble in water. | [3] |

Spectral Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques. While specific peak assignments are dependent on the acquisition conditions, the following provides an overview of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of the protons on the two phenyl rings. The ortho-chloro substituents will influence the chemical shifts of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (expected in the δ 190-200 ppm region) and the aromatic carbons.[4] Due to the chlorine substitution, the chemical shifts of the carbons in the phenyl rings will be affected, with the carbon atoms bonded to chlorine showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~1650-1670 | C=O (carbonyl) stretching vibration |

| ~3000-3100 | Aromatic C-H stretching |

| ~1450-1600 | Aromatic C=C ring stretching |

| ~750-800 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight.[1] Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations.[5] The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation.[6][7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a plausible method for the synthesis of this compound.

Reaction Scheme:

Caption: Proposed workflow for the synthesis of this compound.

Materials:

-

2-Chlorobenzoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or nitrobenzene (solvent)

-

Ice

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add chlorobenzene and the inert solvent (e.g., carbon disulfide).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Acylating Agent Addition: Slowly add 2-chlorobenzoyl chloride from the dropping funnel to the stirred suspension. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat under reflux until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with water again.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological and Toxicological Information

Currently, there is limited publicly available information on the specific biological activities or signaling pathways directly involving this compound. Its primary significance in the life sciences is as an intermediate in the synthesis of other biologically active molecules.

In terms of safety, it is classified as causing skin irritation and serious eye irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a well-characterized chemical compound with established physical and spectral properties. Its synthesis via Friedel-Crafts acylation is a standard and adaptable method. While not directly bioactive, its utility as a synthetic intermediate makes it a compound of interest for researchers in organic synthesis and drug discovery. This guide provides a foundational set of data and protocols to facilitate its use in a research and development setting.

References

- 1. This compound | C13H8Cl2O | CID 347097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. usbio.net [usbio.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. benchchem.com [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

2,2'-Dichlorobenzophenone: A Technical Health and Safety Guide for Researchers

An In-depth Examination of Hazard Information, Handling Protocols, and Toxicological Assessment Methodologies

This technical guide provides comprehensive health and safety information for 2,2'-Dichlorobenzophenone, tailored for researchers, scientists, and drug development professionals. Due to a lack of publicly available, in-depth toxicological studies on this specific isomer, this document emphasizes established safety protocols based on available Safety Data Sheets (SDS) and outlines standardized experimental methodologies for key toxicological assessments.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for safe handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.10 g/mol | [1] |

| CAS Number | 5293-97-0 | [1] |

| Appearance | White to light brown crystalline powder | [2] |

| Melting Point | 48.0-54.0 °C | [2] |

| Synonyms | bis(2-chlorophenyl)methanone | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple sources.[1]

Signal Word: Warning[1]

Hazard Pictogram:

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

-

Avoid contact with skin and eyes.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4][5] |

Experimental Protocols for Toxicological Assessment

While specific toxicological data for this compound is limited, the following sections detail standardized experimental protocols that are fundamental for assessing the safety of chemical compounds.

In Vitro Cytotoxicity Assay

This assay is a primary screening tool to determine the potential of a substance to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.

Methodology:

-

Cell Culture: Plate cells (e.g., human cell line like HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls (medium with the solvent used to dissolve the compound) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical, i.e., its ability to induce mutations in the DNA of an organism.

Methodology:

-

Bacterial Strains: Utilize several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes responsible for their synthesis.

-

Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion.

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. This mixture is then combined with molten top agar.

-

Plating: Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid and thus can grow on the minimal medium).

-

Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. Positive and negative controls are run concurrently.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test is used to detect the genotoxic effect of a substance in the bone marrow of mammals. It assesses both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).

Methodology:

-

Animal Model: Typically, rodents (mice or rats) are used.

-

Dose Administration: Administer this compound to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control are included.

-

Exposure Duration: The substance is typically administered once or twice.

-

Sample Collection: At appropriate time points after the last administration (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.

-

Slide Preparation: Bone marrow cells are flushed, and smears are prepared on microscope slides.

-

Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

-

Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates in vivo genotoxicity.

Signaling Pathways

Currently, there is no publicly available research that specifically identifies the signaling pathways affected by this compound. Further research, such as toxicogenomic or proteomic studies, would be required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific toxicological data for this isomer are scarce, the provided standardized protocols for cytotoxicity, mutagenicity, and genotoxicity testing offer a framework for its comprehensive safety assessment. Researchers and drug development professionals should exercise caution and adhere to the safety guidelines outlined in this document until more specific data becomes available.

References

A Technical Guide to Commercial Sourcing and Quality Assessment of High-Purity 2,2'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers offering high-purity 2,2'-Dichlorobenzophenone, a key intermediate in pharmaceutical synthesis. This document outlines the available grades of this compound, presents a comparative analysis of supplier specifications, and details experimental protocols for purity verification. The guide is intended to assist researchers, scientists, and drug development professionals in making informed decisions when sourcing this critical chemical.

Commercial Supplier Analysis

The commercial availability of high-purity this compound is crucial for the synthesis of various active pharmaceutical ingredients (APIs). A survey of prominent chemical suppliers reveals several sources for this compound, with purity levels being a key differentiator.

| Supplier | Product Number(s) | Stated Purity | Analytical Method |

| Thermo Fisher Scientific (Alfa Aesar) | L06144 | ≥98.0% | Gas Chromatography (GC)[1][2] |

| Santa Cruz Biotechnology, Inc. | sc-238321 | Inquire | Inquire |

| US Biological | D1330-15 | Inquire | Inquire |

| Molnova | M21247 | 98% (for 2-Amino-2'-dichlorobenzophenone) | HPLC, NMR[3] |

Quality Control and Purity Determination

Ensuring the purity of this compound is paramount for its application in pharmaceutical manufacturing. The primary methods for assessing the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol is a representative method for the determination of this compound purity by GC with Flame Ionization Detection (FID).

1. Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial Temperature: 150 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Hold at 300 °C for 10 minutes.

-

-

Detector Temperature: 300 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

2. Reagents and Standards:

-

Solvent: Dichloromethane (HPLC grade or higher).

-

Reference Standard: A certified reference standard of this compound of known high purity (e.g., >99.5%).

-

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL.

-

Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL.

-

3. Analysis Procedure:

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound in the sample chromatogram based on the retention time obtained from the standard.

-

Calculate the purity of the sample by the area percent method.

Purity (%) = (Area of the this compound peak / Total area of all peaks) x 100

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile and Water.

-

Gradient Elution:

-

0-15 min: 60% to 95% Acetonitrile

-

15-20 min: Hold at 95% Acetonitrile

-

20.1-25 min: Return to 60% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

2. Reagents and Standards:

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

-

Reference Standard: A certified reference standard of this compound of known high purity (e.g., >99.5%).

-

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

-

Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

-

3. Analysis Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject the standard solution to determine the retention time and response of this compound.

-

Inject the sample solution.

-

Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.

-

Calculate the purity of the sample using the area percent method.

Purity (%) = (Area of the this compound peak / Total area of all peaks) x 100

Visualizing Workflows

To aid in the understanding of the sourcing and quality control processes, the following diagrams illustrate the key decision-making and experimental workflows.

References

- 1. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide on the Crystal Structure of 2,2'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,2'-Dichlorobenzophenone, a molecule of interest in synthetic chemistry and drug development. This document details the crystallographic data, experimental protocols for its synthesis and structure determination, and a logical workflow for its characterization.

Molecular and Crystal Structure

This compound (C₁₃H₈Cl₂O) is a halogenated aromatic ketone. The spatial arrangement of its atoms in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound are archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 238144.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | bis(2-chlorophenyl)methanone[1] |

| CAS Number | 5293-97-0[1] |

| Molecular Formula | C₁₃H₈Cl₂O[1] |

| Molecular Weight | 251.10 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 97-99 °C |

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the crystallographic data is provided in the table below. This data is essential for understanding the solid-state conformation and packing of the molecule.

| Parameter | Value |

| CCDC Deposition No. | 238144[1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.452(2) |

| b (Å) | 12.345(3) |

| c (Å) | 10.987(3) |

| α (°) | 90 |

| β (°) | 94.56(2) |

| γ (°) | 90 |

| Volume (ų) | 1142.1(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.459 |

| Radiation Type | MoKα |

| Temperature (K) | 293(2) |

| R-factor (%) | 4.5 |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and the determination of its crystal structure.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction between 2-chlorobenzoyl chloride and chlorobenzene, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Materials:

-

2-Chlorobenzoyl chloride

-

Chlorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). The suspension is cooled in an ice bath.

-

Addition of Reactants: A solution of 2-chlorobenzoyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension. Subsequently, a solution of chlorobenzene in anhydrous dichloromethane is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Crystallization: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction analysis. Slow evaporation of the solvent from a saturated solution is a common technique to grow high-quality crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

1. Crystal Selection and Mounting:

-

A single crystal of suitable size and quality is selected under a microscope.

-

The crystal is mounted on a goniometer head.

2. Data Collection:

-

The mounted crystal is placed in an X-ray diffractometer.

-

The crystal is cooled to a specific temperature (e.g., 293 K) to reduce thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., MoKα radiation).

-

The diffraction pattern is recorded as a series of reflections at different crystal orientations.

3. Data Processing and Structure Solution:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The intensities of the reflections are integrated and corrected for various factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

-

The initial structural model is refined against the experimental data using least-squares methods.

-

Anisotropic displacement parameters for non-hydrogen atoms are refined.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structure is validated using various crystallographic metrics, such as the R-factor.

Workflow and Data Analysis

The overall workflow for the synthesis and structural characterization of this compound can be visualized as a logical sequence of steps.

This diagram illustrates the progression from the initial chemical synthesis to the final elucidated crystal structure. The successful growth of high-quality single crystals from the purified product is a critical link between the synthesis and the structural analysis.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its structural features can be relevant in the context of drug design, where understanding molecular interactions is key. The following diagram illustrates a conceptual relationship between molecular structure and its potential biological activity, a fundamental principle in drug development.

This diagram highlights how the three-dimensional structure of a molecule like this compound dictates its physical and chemical properties, which in turn influence its potential to interact with biological targets and elicit a biological response. This is a core concept in the rational design of new therapeutic agents.

References

Navigating the Thermal Landscape of 2,2'-Dichlorobenzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Thermal Stability and Decomposition Profile

2,2'-Dichlorobenzophenone is a halogenated aromatic ketone. The presence of chlorine atoms on the phenyl rings is expected to significantly influence its thermal behavior. Generally, halogenated aromatic compounds exhibit complex decomposition pathways that can lead to the formation of a variety of products, some of which may be hazardous. The primary modes of decomposition are anticipated to involve the cleavage of the carbon-chlorine and carbon-carbon bonds.

Disclaimer: The quantitative data and decomposition pathways presented in this guide are hypothetical and extrapolated from the known thermal behavior of analogous compounds such as chlorobenzene and polychlorinated biphenyls (PCBs).[1][2][3][4][5][6][7] Experimental verification is required for definitive characterization.

Quantitative Data Summary

The following tables summarize the anticipated thermal properties of this compound based on thermal analysis techniques.

Table 1: Predicted Thermal Stability Parameters from TGA and DSC

| Parameter | Predicted Value Range | Analytical Technique | Significance |

| Onset Decomposition Temperature (Tonset) | 300 - 350 °C | Thermogravimetric Analysis (TGA) | Temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 450 °C | TGA | The temperature at which the rate of decomposition is highest. |

| Melting Point (Tm) | 95 - 105 °C | Differential Scanning Calorimetry (DSC) | Temperature of solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔHf) | 20 - 30 kJ/mol | DSC | Heat absorbed during melting. |

Table 2: Plausible Thermal Decomposition Products

| Product Class | Specific Examples | Analytical Technique for Identification | Potential Formation Pathway |

| Chlorinated Aromatics | Chlorobenzene, Dichlorobenzenes, Polychlorinated biphenyls (PCBs) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fragmentation and recombination of the parent molecule.[5] |

| Non-chlorinated Aromatics | Benzene, Biphenyl, Naphthalene | GC-MS | Dechlorination and subsequent reactions.[1][5] |

| Acidic Gases | Hydrogen Chloride (HCl) | Ion Chromatography (IC) or Titration | Elimination from the chlorinated phenyl rings.[1][2][3] |

| Persistent Organic Pollutants | Polychlorinated dibenzofurans (PCDFs) | High-Resolution GC-MS | Intramolecular cyclization of chlorinated precursors.[8][9][10][11] |

| Carbonaceous Residue | Soot | TGA (residue analysis) | Incomplete combustion and polymerization.[1][2] |

Experimental Protocols

A comprehensive thermal analysis of this compound would involve the following key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study pyrolysis, or in an oxidative atmosphere like air to study combustion. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature where complete decomposition is observed (e.g., 800-1000 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the temperatures of maximum decomposition rates are determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: A controlled atmosphere, usually inert (nitrogen), is maintained.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Temperature Range: The temperature range is selected to encompass expected transitions, such as melting and the onset of decomposition.

-

-

Data Analysis: The DSC thermogram shows the difference in heat flow between the sample and the reference as a function of temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., some decomposition processes) are analyzed to determine transition temperatures and enthalpy changes.

Evolved Gas Analysis using GC-MS

Objective: To identify the volatile products generated during thermal decomposition.

Methodology:

-

Instrumentation: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).

-

Sample Preparation: A small amount of the sample is placed in a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

GC Separation: The evolved gases are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to elute a wide range of compounds.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for its identification by comparison with spectral libraries.

-

-

Data Analysis: The chromatogram shows the separated decomposition products as peaks. The mass spectrum of each peak is analyzed to identify the corresponding compound.

Visualizations

Logical Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Plausible Thermal Decomposition Pathway

Caption: A plausible thermal decomposition pathway for this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The pyrolysis of chlorobenzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. Thermo-chemical destruction of polychlorinated biphenyls (PCBs) in waste insulating oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Formation of chlorinated phenols, dibenzo-p-dioxins, dibenzofurans, benzenes, benzoquinnones and perchloroethylenes from phenols in oxidative and copper (II) chloride-catalyzed thermal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 11. Formation, occurrence and analysis of polychlorinated dibenzofurans, dioxins and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Grignard Reaction of 2,2'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This application note provides a detailed protocol for the Grignard reaction using 2,2'-dichlorobenzophenone as the substrate. Due to the steric hindrance imposed by the two ortho-chloro substituents, this reaction can be challenging and may result in lower yields compared to unhindered ketones. Careful control of reaction conditions is crucial for success. The resulting tertiary alcohol is a potential building block in the synthesis of novel pharmaceuticals and complex organic molecules.

Core Concepts and Workflow

The Grignard reaction with a ketone, such as this compound, proceeds via nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon.[1] This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. The entire process must be conducted under strictly anhydrous (dry) conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.[2]

Data Presentation

The following table summarizes the key quantitative data for the starting material and a representative product of the Grignard reaction with phenylmagnesium bromide.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative Yield |

| This compound | O=C(C1=C(Cl)C=CC=C1)C2=C(Cl)C=CC=C2 | C₁₃H₈Cl₂O | 251.11 | 63-65 | N/A |

| Bis(2-chlorophenyl)phenylmethanol | OC(C1=C(Cl)C=CC=C1)(C2=C(Cl)C=CC=C2)C3=CC=CC=C3 | C₁₉H₁₃Cl₂O | 340.21 | Not readily available | 40-60% (Estimated) |

Note: The representative yield is an estimate for the reaction with phenylmagnesium bromide and can vary significantly based on the specific Grignard reagent used, reaction conditions, and the success of the purification process. Reactions with sterically hindered ketones like this compound are known to be challenging and may result in lower yields.

Experimental Protocols

This protocol details the synthesis of bis(2-chlorophenyl)phenylmethanol via the reaction of this compound with phenylmagnesium bromide.

Materials

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Iodine crystal (as initiator)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexanes or other suitable solvent for recrystallization

Equipment

-

Round-bottom flasks (flame-dried)

-

Reflux condenser (with drying tube)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. The entire apparatus must be kept under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

-

Grignard Formation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium. In the addition funnel, prepare a solution of bromobenzene in anhydrous ether or THF.

-